molecular formula C13H20O3 B1621183 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid CAS No. 466683-24-9

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Cat. No.: B1621183
CAS No.: 466683-24-9
M. Wt: 224.3 g/mol
InChI Key: OWTGEISDJULWJQ-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid: is a synthetic compound belonging to the adamantane family, characterized by its unique cage-like structure. This compound has gained attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Ethylation: The adamantane is ethylated at the 3-position using ethylating agents under controlled conditions.

    Hydroxylation: The ethylated adamantane undergoes hydroxylation at the 5-position using oxidizing agents.

    Carboxylation: Finally, the compound is carboxylated at the 1-position to form this compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted adamantane derivatives.

Scientific Research Applications

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

  • 1-Hydroxyadamantane-3-carboxylic acid
  • 3-Hydroxyadamantane-1-carboxylic acid
  • 5-Hydroxyadamantane-1-carboxylic acid

Comparison:

  • Structural Differences: The position of the hydroxyl and carboxylic acid groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid is unique due to the presence of an ethyl group at the 3-position, which influences its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-ethyl-5-hydroxyadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-11-3-9-4-12(6-11,10(14)15)8-13(16,5-9)7-11/h9,16H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGEISDJULWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385730
Record name 3-ethyl-5-hydroxyadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466683-24-9
Record name 3-ethyl-5-hydroxyadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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